3-Ethenyl-5-ethyl-1,3-oxazolidin-2-one
Description
3-Ethenyl-5-ethyl-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the 1,3-oxazolidin-2-one class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound features an ethenyl (-CH₂CH₂) group at position 3 and an ethyl (-C₂H₅) substituent at position 3. Its synthesis typically involves stereoselective methods, such as the reduction of α-aminoaldehydes derived from amino acids, followed by cyanosilylation and cyclization steps using catalysts like MgBr₂ or ZnI₂ to control stereochemistry . The compound’s structural flexibility and functional groups make it a candidate for applications in asymmetric synthesis and pharmaceutical intermediates.
Properties
CAS No. |
28688-97-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-ethenyl-5-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-3-6-5-8(4-2)7(9)10-6/h4,6H,2-3,5H2,1H3 |
InChI Key |
CPPWUTNKPOSOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C(=O)O1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 3 and 5, which significantly influence their physicochemical and biological properties:
Key Observations :
- Ethenyl vs. Vinyl : The ethenyl group in this compound enhances electrophilic reactivity compared to the vinyl group in 5-methyl-3-vinyl-1,3-oxazolidin-2-one, which may stabilize the compound against nucleophilic attack.
- Ethyl vs. Morpholinyl/Amino: Ethyl substituents contribute to hydrophobicity, whereas polar groups like morpholinyl (in AMOZ) increase solubility but also toxicity .
Key Observations :
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